molecular formula C20H17N3O2S B2809682 N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-92-7

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2809682
CAS No.: 1021256-92-7
M. Wt: 363.44
InChI Key: QWAGQQISSOSUFE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule featuring a benzothieno[3,2-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest for research into inflammatory and proliferative diseases. Its structural framework is characteristic of bioactive molecules designed to target specific inflammatory pathways . The acetamide moiety, functionalized with a 3-ethylphenyl group, is a key modification that can influence the compound's solubility, bioavailability, and target binding affinity. Researchers investigating structure-activity relationships (SAR) will note that the ethylphenyl substituent contributes to the molecule's overall lipophilicity, which can impact membrane permeability . While the specific mechanism of action for this compound requires further experimental validation, closely related benzothieno-pyrimidinone derivatives have been reported to exhibit their effects by modulating key cellular signaling pathways. These mechanisms can include the suppression of pro-inflammatory enzymes like COX-2 and the reduction of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in cell-based assays . Furthermore, analogs within this chemical class have demonstrated promising antiproliferative activities in various cancer cell lines, suggesting potential for application in oncology research . This product is intended for research purposes only in controlled, in vitro laboratory settings. It is not classified as a drug or medicine and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAGQQISSOSUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 3-ethylphenyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and inflammatory disorders.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance binding to hydrophobic pockets, while ethyl groups (target compound) could improve bioavailability via increased lipophilicity.
  • Core Structure: Benzothienopyrimidines () show superior anti-inflammatory activity compared to quinazolin derivatives (), likely due to sulfur’s electronic contributions.
  • Unmet Needs : The target compound’s lack of reported bioactivity warrants in vitro testing against COX-2 and cancer cell lines, leveraging structural insights from analogs.

Biological Activity

N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16N3O2S
  • Molecular Weight : 381.4 g/mol
  • Structure : The compound features a benzothieno-pyrimidine moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The proposed mechanisms include:

  • Kinase Inhibition : The acetamide group may serve as a hinge-binding moiety, potentially inhibiting various kinases involved in cellular signaling pathways.
  • Antimicrobial Activity : The benzothieno moiety has been explored for antibacterial properties, suggesting that this compound may exhibit activity against various bacterial strains.
  • Anticancer Properties : The structural features of the compound may contribute to its ability to induce apoptosis in cancer cells.

Anticancer Activity

A study evaluating the anticancer potential of benzothieno-pyrimidine derivatives found that modifications in the structure significantly influenced their cytotoxic effects against different cancer cell lines. N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was shown to inhibit cell proliferation in several cancer types, including breast and lung cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers synthesized several analogs to investigate structure-activity relationships (SAR), identifying key functional groups that enhance antimicrobial efficacy.

Data Table: Comparative Biological Activities

Compound NameStructureBiological ActivityUnique Features
N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideStructureAnticancer, AntimicrobialComplex benzothieno-pyrimidine scaffold
9-FluoroacridineStructureAntitumorAcridine scaffold
5-FluorouracilStructureAnticancerWidely used in chemotherapy
Thieno[2,3-d]pyrimidine derivativesStructureAntiviral, AnticancerDiverse structural modifications

Case Studies

  • In vitro Studies : A series of in vitro experiments demonstrated that N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide effectively reduced viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Animal Models : In vivo studies using murine models showed promising results where treatment with this compound led to significant tumor regression compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by acetamide coupling. Key steps include:

  • Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in solvents like ethanol or DMF .
  • Acetamide coupling : Reaction of the core with N-(3-ethylphenyl)chloroacetamide using a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours .
  • Critical conditions : Temperature control (±2°C), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent side reactions. Yields improve with slow addition of reagents and purification via column chromatography .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Target specificity : Kinase inhibition assays (e.g., EGFR or CDK2) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve scalability and purity while minimizing by-products?

  • Methodological Answer :

  • Continuous flow reactors : Enhance mixing efficiency and reduce reaction time compared to batch processes .
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce metal residues .
  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times across studies .
  • Pharmacokinetic (PK) studies : Measure bioavailability and metabolite profiles in rodent models to explain reduced in vivo efficacy .
  • Orthogonal assays : Validate kinase inhibition results with Western blotting (e.g., phosphorylated EGFR levels) .

Q. How does the compound’s molecular structure influence its interaction with biological targets, and what computational methods can predict these interactions?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : The 3-ethylphenyl group enhances lipophilicity, improving membrane permeability, while the benzothieno-pyrimidinone core provides π-π stacking with kinase active sites .
  • Computational modeling :
  • Molecular docking : AutoDock Vina to simulate binding poses with EGFR (PDB ID: 1M17) .
  • QSAR analysis : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Q. What are the key considerations when designing experiments to explore the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 3-ethylphenyl with 3-chlorophenyl) to test electronic effects .
  • Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to assess hydrogen-bonding impact .
  • Data normalization : Use Z-score scaling to compare activity across diverse assays (e.g., cytotoxicity vs. kinase inhibition) .

Data Contradiction Analysis Example

  • Conflict : Inconsistent IC₅₀ values reported in anticancer assays (e.g., 2.1 μM in HeLa vs. 8.7 μM in MCF-7).
    • Resolution :

Verify cell line authenticity via STR profiling.

Test under uniform conditions (e.g., 48-hour exposure, 10% FBS).

Cross-validate with apoptosis markers (Annexin V/PI staining) .

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